(2,2-Difluorocyclopentyl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

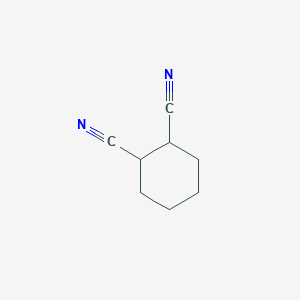

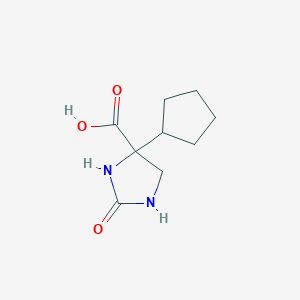

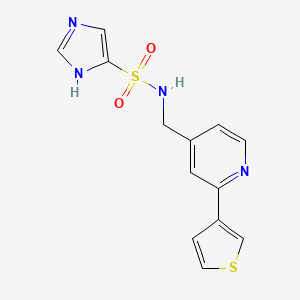

“(2,2-Difluorocyclopentyl)methanesulfonyl chloride” is an organosulfur compound with the molecular formula C6H9ClF2O2S . It has a molecular weight of 218.65 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H9ClF2O2S/c7-12(10,11)4-5-2-1-3-6(5,8)9/h5H,1-4H2 . This indicates that the molecule consists of a cyclopentyl ring with two fluorine atoms attached to one carbon atom, and a methanesulfonyl chloride group attached to another carbon atom of the ring.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 218.65 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación

Electrochemical Properties

Methanesulfonyl chloride (MSC) forms a room-temperature ionic liquid with AlCl3, which has been studied for its electrochemical properties. Vanadium pentoxide (V2O5) films, prepared through the sol–gel route, were examined in this electrolyte for their potential as a cathode material. The study found that sodium could be reversibly intercalated into the V2O5 film, showing promise for energy storage applications (Su, Winnick, & Kohl, 2001).

Chemical Reaction Mechanisms

The one-electron reduction of methanesulfonyl chloride leads to various reaction intermediates. These intermediates, such as MeSO2Cl(.)(-) and MeSO2(.), play significant roles in chemical reactions, including the cis-trans isomerization of mono-unsaturated fatty acids. This detailed study on the reaction mechanisms and kinetics adds to the understanding of methanesulfonyl chloride in chemical synthesis processes (Tamba, Dajka, Ferreri, Asmus, & Chatgilialoglu, 2007).

RNA-Cleaving DNA Enzyme Synthesis

Research has explored the solvolytic reaction of methanesulfonyl chloride in the synthesis and study of RNA-cleaving DNA enzymes. This work contributes to the broader field of enzymology and molecular biology, potentially impacting genetic engineering and therapeutic interventions (Choi, Han, Lee, Suh, & Choi, 2000).

Catalysis and Synthesis

Methanesulfonyl chloride has been utilized in various synthesis processes, including Pd-catalyzed N-arylation of methanesulfonamide. This method is noted for avoiding potentially genotoxic reagents and byproducts, highlighting its significance in safer pharmaceutical synthesis (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Solvolysis Studies

Comprehensive studies on the solvolysis of methanesulfonic anhydride and methanesulfonyl chloride provide valuable insights into the reaction mechanisms and kinetics. This research is crucial for understanding solvolysis processes, which are fundamental in organic synthesis and pharmaceutical chemistry (Kevill, Ryu, Niedermeyer, Koyoshi, & D’Souza, 2007).

Propiedades

IUPAC Name |

(2,2-difluorocyclopentyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClF2O2S/c7-12(10,11)4-5-2-1-3-6(5,8)9/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYOITPXDAHFAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)(F)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2489497.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2489498.png)

![3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2489500.png)

![N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2489506.png)

![N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2489514.png)

![(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489516.png)